molecular formula C9H8ClFO2 B1440838 2-(4-Fluorophenoxy)propanoyl chloride CAS No. 56895-13-7

2-(4-Fluorophenoxy)propanoyl chloride

Cat. No. B1440838
CAS RN: 56895-13-7
M. Wt: 202.61 g/mol
InChI Key: LCJOOCNFGDOZGS-UHFFFAOYSA-N
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Description

“2-(4-Fluorophenoxy)propanoyl chloride” is a chemical compound with the CAS Number: 56895-13-7 . It has a molecular weight of 202.61 .


Molecular Structure Analysis

The molecular formula of “2-(4-Fluorophenoxy)propanoyl chloride” is C9H8ClFO2 . The molecular weight is 202.61 .


Physical And Chemical Properties Analysis

“2-(4-Fluorophenoxy)propanoyl chloride” is a white to light yellow crystalline solid. It is sparingly soluble in water but soluble in organic solvents such as ethanol, methanol, and chloroform.

Scientific Research Applications

Protecting Strategy for Hydroxyl and Amino Functionalities

A novel strategy for the selective deblocking of propargyl carbonates over propargyl carbamates using tetrathiomolybdate has been developed, providing a method for the protection of hydroxyl and amino functionalities in amino alcohols and aminophenols. This method allows for the simultaneous protection of amine and alcohol groups in one pot, offering a new approach to orthogonal protection strategies in synthetic chemistry (Ramesh, Bhat, & Chandrasekaran, 2005).

Radiofluorination for Synthesis of Complex Molecules

The use of bis(4-benzyloxyphenyl)iodonium salts has been demonstrated as effective for the radiosynthesis of 4-[¹⁸F]fluorophenol, an intermediate compound crucial for constructing more complex molecules featuring a 4-[¹⁸F]fluorophenoxy moiety. This process achieves high yields through conventional heating and microwave heating, underscoring the utility of 4-[¹⁸F]fluorophenol in the preparation of radiopharmaceuticals (Helfer et al., 2013).

Chiral Derivatizing Agents for Absolute Configuration Assignment

The reaction of phosphoroselenoyl chloride with racemic 2-alkanols to produce esters, combined with NMR spectra analysis, provides a method for determining the absolute configuration of 1-aryl-2-propanols. This technique, supported by X-ray structure analyses, contributes to the field of chiral chemistry by enabling the assignment of stereochemistry in organic compounds (Murai, Tsuji, Imaizumi, & Maruyama, 2010).

Synthesis of Radiopharmaceuticals

The synthesis of no-carrier-added (n.c.a.) 4-[18F]fluorophenol from 4-benzyloxyphenyl-(2-thienyl)iodonium bromide illustrates the potential of nucleophilic labelling methods in the preparation of complex radiopharmaceuticals. This process enables the efficient creation of radiotracers bearing a 4-[18F]fluorophenoxy moiety, critical for advancing diagnostic imaging techniques (Ross, Ermert, & Coenen, 2011).

Fluoro-Substituted Benzofurans via Microwave Assisted Synthesis

The microwave-assisted synthesis of fluoro-substituted benzofurans from [{2-(fluorophenoxy)propanoyl}-(cyano/ethoxy-carbonyl)methylene] triphenylphosphoranes showcases the application of modern synthetic techniques in creating benzofuran derivatives. This method leverages intramolecular Wittig and Claisen rearrangement reactions, offering a streamlined approach to the synthesis of fluorine-containing organic compounds (Rao et al., 2005).

Safety And Hazards

The safety information and MSDS for “2-(4-Fluorophenoxy)propanoyl chloride” can be found online . It’s always important to handle chemicals with appropriate safety measures.

properties

IUPAC Name

2-(4-fluorophenoxy)propanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO2/c1-6(9(10)12)13-8-4-2-7(11)3-5-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCJOOCNFGDOZGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)Cl)OC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001288114
Record name 2-(4-Fluorophenoxy)propanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001288114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenoxy)propanoyl chloride

CAS RN

56895-13-7
Record name 2-(4-Fluorophenoxy)propanoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56895-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Fluorophenoxy)propanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001288114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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